Cas no 2137092-54-5 (tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate)

tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate
- 2137092-54-5
- EN300-1164888
- tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate
-
- インチ: 1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-10(6-7-17)9-4-5-11(14)15-8-9/h4-5,7-8,10H,6H2,1-3H3,(H,16,18)/t10-/m0/s1
- InChIKey: OKBYOEDFMSHPET-JTQLQIEISA-N
- ほほえんだ: BrC1=CC=C(C=N1)[C@H](CC=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 328.04225g/mol
- どういたいしつりょう: 328.04225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164888-10000mg |
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate |
2137092-54-5 | 10000mg |
$6450.0 | 2023-10-03 | ||
Enamine | EN300-1164888-5000mg |
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate |
2137092-54-5 | 5000mg |
$4349.0 | 2023-10-03 | ||
Enamine | EN300-1164888-1000mg |
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate |
2137092-54-5 | 1000mg |
$1500.0 | 2023-10-03 | ||
Enamine | EN300-1164888-2500mg |
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate |
2137092-54-5 | 2500mg |
$2940.0 | 2023-10-03 | ||
Enamine | EN300-1164888-50mg |
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate |
2137092-54-5 | 50mg |
$1261.0 | 2023-10-03 | ||
Enamine | EN300-1164888-250mg |
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate |
2137092-54-5 | 250mg |
$1381.0 | 2023-10-03 | ||
Enamine | EN300-1164888-500mg |
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate |
2137092-54-5 | 500mg |
$1440.0 | 2023-10-03 | ||
Enamine | EN300-1164888-100mg |
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate |
2137092-54-5 | 100mg |
$1320.0 | 2023-10-03 | ||
Enamine | EN300-1164888-1.0g |
tert-butyl N-[(1S)-1-(6-bromopyridin-3-yl)-3-oxopropyl]carbamate |
2137092-54-5 | 1g |
$0.0 | 2023-06-08 |
tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate 関連文献
-
1. Book reviews
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamateに関する追加情報
Introduction to Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate (CAS No. 2137092-54-5)
Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2137092-54-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their versatile applications in drug discovery and development, particularly in the synthesis of novel bioactive entities. The unique structural features of this compound, including its tert-butyl protecting group, the (1S) configuration at the asymmetric carbon, and the presence of a 6-bromopyridin-3-yl moiety, contribute to its distinct chemical and biological properties.
The tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate structure is designed to serve as a key intermediate in the synthesis of more complex pharmacophores. The 6-bromopyridin-3-yl group is particularly noteworthy, as it is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. Pyridine derivatives are widely recognized for their role in modulating enzyme activity, receptor binding, and other critical biological processes. The bromine atom at the 6-position further enhances the reactivity of this moiety, allowing for subsequent functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In recent years, there has been a growing interest in chiral compounds like Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate due to their enhanced selectivity and efficacy in biological systems. The (1S) configuration at the asymmetric carbon center ensures that the compound maintains specific stereochemical properties, which are often crucial for biological activity. This stereochemical control is particularly important in drug development, where enantiomeric purity can significantly influence pharmacokinetic and pharmacodynamic profiles.
The tert-butyl group in this compound serves multiple purposes. It acts as a protecting group for the carbamate moiety, preventing unwanted side reactions during synthetic transformations. Additionally, the bulkiness of the tert-butyl group can influence the conformation and solubility of the molecule, which are critical factors in drug design. Protecting groups are essential tools in synthetic chemistry, allowing chemists to install or remove functional groups in a controlled manner while maintaining the integrity of other parts of the molecule.
Recent advancements in computational chemistry have enabled researchers to predict and optimize the properties of molecules like Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate with greater precision. Molecular modeling techniques can simulate interactions between this compound and biological targets, providing insights into potential binding modes and affinity. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the identification of lead compounds and reducing the time required for experimental validation.
The synthesis of Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions, protection-deprotection strategies, and stereoselective transformations. The use of advanced synthetic methodologies, such as transition metal-catalyzed reactions or asymmetric hydrogenation, can enhance efficiency and scalability.
In pharmaceutical research, intermediates like Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate are often used in the development of novel therapeutics targeting various diseases. For instance, pyridine-based compounds have shown promise in treating neurological disorders, infectious diseases, and cancer. The structural versatility of this molecule allows it to be modified further to explore different biological activities. By systematically varying substituents or functional groups, researchers can generate libraries of compounds for high-throughput screening (HTS) to identify potential drug candidates.
The role of intermediates such as Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate extends beyond academic research; they are also valuable assets in industrial settings where large-scale production of active pharmaceutical ingredients (APIs) is required. Efficient synthetic routes must be developed to meet regulatory standards and ensure cost-effectiveness. Continuous process optimization is essential to enhance scalability while maintaining quality control.
Current trends in medicinal chemistry emphasize the importance of green chemistry principles in drug development. This includes minimizing waste generation, using sustainable solvents, and designing synthetic pathways that reduce environmental impact. The synthesis of Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate can be adapted to align with these principles by incorporating catalytic methods or solvent-free reactions where possible.
Future directions in research may focus on exploring new applications for this compound or its derivatives. For example, investigating its potential as a ligand in metalloproteinase inhibition could open up avenues for treating inflammatory diseases or cancer. Additionally, studying its interactions with other biological targets may reveal novel therapeutic possibilities.
In conclusion,Tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate (CAS No. 2137092-54-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its synthesis involves sophisticated organic transformations that highlight the ingenuity of modern chemical methodologies. As research progresses,this compound will likely continue to play a pivotal role in developing next-generation therapeutics, addressing unmet medical needs across various disease areas.
2137092-54-5 (tert-butyl N-(1S)-1-(6-bromopyridin-3-yl)-3-oxopropylcarbamate) 関連製品
- 2229202-20-2(1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine)
- 2411291-25-1(N-(2-{5H-pyrrolo2,3-bpyrazin-7-yl}ethyl)but-2-ynamide)
- 6868-28-6((2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide)
- 1357352-04-5(tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers)
- 2198585-33-8(methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride)
- 1803585-23-0(2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride)
- 940986-60-7(5-4-(2-methoxybenzoyl)piperazin-1-yl-2-(E)-2-phenylethenyl-1,3-oxazole-4-carbonitrile)
- 946212-37-9(2,5-difluoro-N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide)
- 1350798-00-3((2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine)
- 1019577-02-6(N-(3-bromophenyl)-1-methylpiperidin-4-amine)




